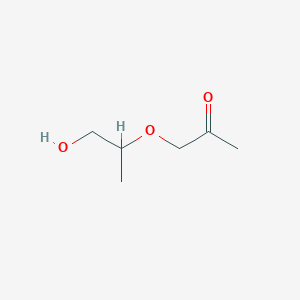
5'-GTP Sodium Salt; Sodium GTP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Guanosine Triphosphate Sodium Salt, commonly referred to as Sodium GTP, is a purine trinucleotide. It plays a crucial role in various biochemical processes, including signal transduction, protein synthesis, and as a substrate for RNA synthesis during transcription . Sodium GTP is a key molecule in cellular energy transfer and is involved in numerous cellular functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium GTP is typically prepared by the enzymatic phosphorylation of guanosine 5’-monophosphate (GMP). This process involves the addition of phosphate groups to GMP, facilitated by specific enzymes . The compound is then purified using ion exchange chromatography to ensure high purity and quality .
Industrial Production Methods: In industrial settings, the production of Sodium GTP follows similar enzymatic processes but on a larger scale. The enzymatic phosphorylation is optimized for higher yields, and advanced purification techniques are employed to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium GTP undergoes various chemical reactions, including hydrolysis, phosphorylation, and interactions with proteins. It is involved in the hydrolysis reaction where it is converted to guanosine diphosphate (GDP) and inorganic phosphate .
Common Reagents and Conditions:
Hydrolysis: Catalyzed by GTPases, resulting in the formation of GDP and inorganic phosphate.
Phosphorylation: Involves kinases that add phosphate groups to the molecule.
Protein Interactions: Sodium GTP binds to G-proteins, influencing their activity and function.
Major Products Formed:
GDP (Guanosine Diphosphate): Formed during hydrolysis.
GTP-bound Proteins: Formed during interactions with G-proteins.
Wissenschaftliche Forschungsanwendungen
Sodium GTP has a wide range of applications in scientific research:
Wirkmechanismus
Sodium GTP functions as a carrier of phosphates and pyrophosphates, channeling chemical energy into specific biosynthetic pathways . It activates signal transducing G-proteins, which are involved in various cellular processes, including proliferation, differentiation, and activation of intracellular kinase cascades . The hydrolysis of Sodium GTP by small GTPases such as Ras and Rho regulates proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Adenosine Triphosphate (ATP): Another nucleotide involved in energy transfer.
Cytidine Triphosphate (CTP): Used in the synthesis of RNA.
Uridine Triphosphate (UTP): Involved in carbohydrate metabolism.
Uniqueness of Sodium GTP: Sodium GTP is unique due to its specific role in G-protein signaling and its involvement in the regulation of various cellular processes. Unlike ATP, which is primarily an energy currency, Sodium GTP has specialized functions in signal transduction and protein synthesis .
Eigenschaften
Molekularformel |
C10H15N5NaO14P3 |
|---|---|
Molekulargewicht |
545.16 g/mol |
IUPAC-Name |
sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O14P3.Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);/q;+1/p-1/t3-,5-,6-,9-;/m1./s1 |
InChI-Schlüssel |
XZLBHDBHXGWQOB-GWTDSMLYSA-M |
Isomerische SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+] |
Kanonische SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-[(9H-Xanthene-2,7-diyl)bis(3-butene-4,1-diyl)]bispiperidine](/img/structure/B13793446.png)
![Benzothiazole, 2-[(2-propynyloxy)methyl]-](/img/structure/B13793450.png)



![2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13793481.png)


![4-[3-[3,5-bis(4-hydroxyphenyl)-2,4,6-trimethylphenyl]-5-(4-hydroxyphenyl)-2,4,6-trimethylphenyl]phenol](/img/structure/B13793493.png)

![2,8,10-Trioxa-5-azadodecanoic acid, 5-[5-(acetylamino)-2-methoxy-4-[(5-nitro-2-thiazolyl)azo]phenyl]-9-oxo-, ethyl ester](/img/structure/B13793495.png)


